

Unveiling FM26: A Technical Guide to the Allosteric RORyt Inverse Agonist

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Compound of Interest

Compound Name: FM26

Cat. No.: B11929897

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FM26, identified by CAS number 2407981-35-3, is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ t (ROR γ t). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the available data on **FM26**, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Information

Property	Value	Source
CAS Number	2407981-35-3	[1] [2] [3] [4] [5]
Chemical Name	Benzoic acid, 4-[[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-4-isoxazolyl]methyl]amino]-	[1] [2]
Molecular Formula	C22H15ClF3N3O3	[1] [2]
Molecular Weight	461.82 g/mol	[1] [2]
Synonyms	FM-26	[1] [2]

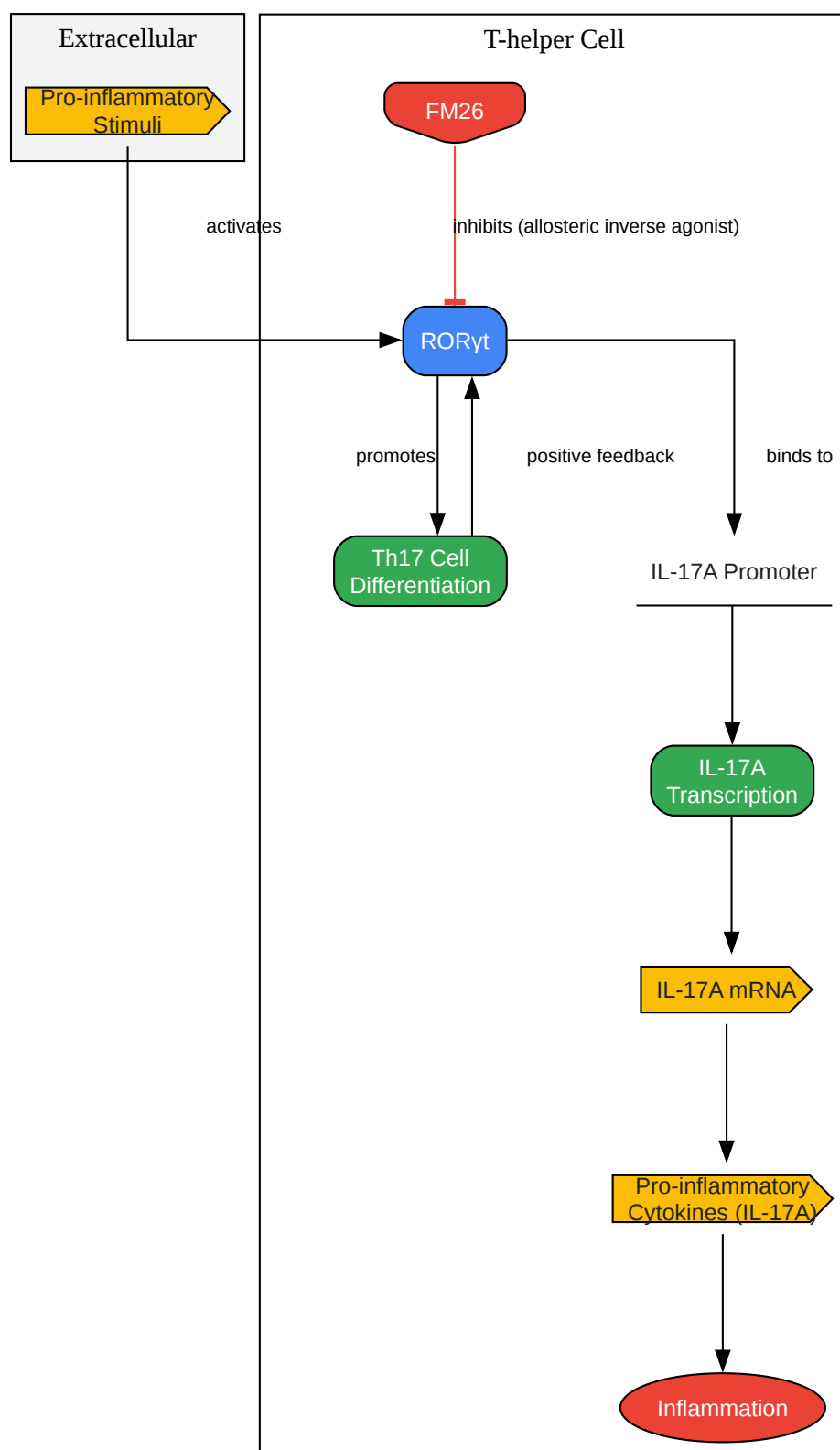
Quantitative Biological Data

FM26 has been characterized by its ability to inhibit the activity of RORyt. The following table summarizes the key quantitative data reported.

Parameter	Value	Cell Line/System	Description	Source
IC50	264 nM	EL4 cells	Concentration of FM26 that results in 50% inhibition of RORyt activity.	[1] [3] [4]
IL-17a mRNA reduction	27-fold	EL4 cells	Reduction in Interleukin-17a messenger RNA expression upon treatment with 10 µM FM26 for 24 hours.	[3] [4]

Mechanism of Action: RORyt Signaling Pathway

FM26 functions as an inverse agonist of RORyt, meaning it binds to the receptor and reduces its basal level of activity. RORyt is a key transcription factor for the development of Th17 cells, which are a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A. By inhibiting RORyt, **FM26** effectively suppresses the production of these cytokines.



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Caption: RORyt signaling pathway and the inhibitory action of **FM26**.

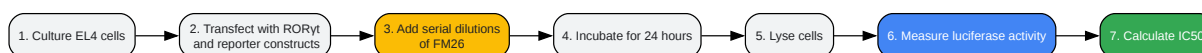
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **FM26**. This information is based on the protocols described in the primary literature.

RORyt Inverse Agonist Activity Assay (IC50 Determination)

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORyt in a cellular context.

Experimental Workflow:



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Caption: Workflow for determining the IC50 of **FM26**.

- **Cell Line:** EL4 (murine lymphoma) cells are commonly used as they can be induced to express RORyt and IL-17.
- **Transfection:** Cells are transiently transfected with a RORyt expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs) in its promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
- **Compound Treatment:** Following transfection, cells are plated in multi-well plates and treated with a serial dilution of **FM26**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** Cells are incubated for a defined period, typically 24 hours, to allow for compound activity and reporter gene expression.
- **Luciferase Assay:** After incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

- **Data Analysis:** The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

IL-17a mRNA Expression Analysis

This experiment quantifies the effect of **FM26** on the expression of the RORyt target gene, IL17A, at the messenger RNA (mRNA) level.

Experimental Workflow:



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Caption: Workflow for analyzing IL-17a mRNA expression.

- **Cell Culture and Stimulation:** EL4 cells are cultured under conditions that promote Th17 differentiation and IL-17A production. This may involve stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin.
- **Compound Treatment:** Cells are treated with a fixed concentration of **FM26** (e.g., 10 μ M) or a vehicle control.
- **Incubation:** The cells are incubated for 24 hours.
- **RNA Isolation:** Total RNA is extracted from the cells using a suitable RNA purification kit. The quality and quantity of the RNA are assessed.
- **Reverse Transcription:** The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **Quantitative PCR (qPCR):** The relative expression levels of IL17A mRNA are quantified by qPCR using specific primers for IL17A and a stable housekeeping gene (e.g., GAPDH or β -actin) for normalization.

- **Data Analysis:** The relative expression of IL17A is calculated using the $\Delta\Delta C_t$ method, and the fold change in expression in **FM26**-treated cells is determined relative to the vehicle-treated control.

Conclusion

FM26 is a valuable research tool for studying the biology of ROR γ t and its role in Th17-mediated inflammatory processes. Its characterization as a potent, allosteric inverse agonist provides a basis for the development of novel therapeutics for autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

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